Methyl 4-(1-methyl-1H-pyrazol-3-YL)benzoate
Overview
Description
Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is heated under controlled conditions, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Agrochemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides.
Materials Science:
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
- 1-Methylpyrazol-3-amine
- 4-Methyl-1H-pyrazole
Uniqueness
Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the methyl ester group enhances its solubility and potential for further chemical modifications .
Properties
IUPAC Name |
methyl 4-(1-methylpyrazol-3-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-7-11(13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZLYIZDWRPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441751 | |
Record name | Methyl 4-(1-methylpyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-11-5 | |
Record name | Methyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179057-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(1-methylpyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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